molecular formula C9H6F13I B1306073 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane CAS No. 38550-34-4

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane

Cat. No. B1306073
CAS RN: 38550-34-4
M. Wt: 488.03 g/mol
InChI Key: REPFTMOJFHVIBT-UHFFFAOYSA-N
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Description

The compound "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane" is a perfluorinated alkyl iodide, which is a class of compounds known for their unique physical and chemical properties due to the presence of fluorine atoms. These compounds are of interest in various fields, including materials science and organic synthesis, due to their stability and reactivity .

Synthesis Analysis

The synthesis of perfluorinated alkyl iodides can be achieved through several methods. One approach involves the oxidation of 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid and benzene or fluorobenzene . Another method includes the nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol, followed by ring-opening polymerization to form polymers with perfluorinated side chains . These methods highlight the versatility and reactivity of perfluorinated iodides in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of perfluorinated iodides is heavily influenced by the presence of fluorine atoms, which can lead to secondary bonding interactions involving the iodine center and other atoms such as oxygen or chlorine . For example, the iodonium salt [Ph(CF3CH2)I]CF3SO2NSO2CF3 has a chain structure with the anion in a transoid conformation, while the diphenyl derivative [Ph2I]CF3SO2NSO2CF3 forms a dimeric structure . These structural features are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Perfluorinated alkyl iodides participate in various chemical reactions due to their unique reactivity. For instance, they can be used as arylating reagents for C-C and C-X bond formation . The presence of the iodonium ion, generated in situ from N-iodosuccinimide and trifluoromethanesulphonic acid, can promote direct linkage of 'disarmed' pent-4-enyl glycosides, showcasing the utility of these compounds in carbohydrate chemistry . Additionally, the thermal decomposition of these compounds can proceed via an ionic mechanism, producing various decomposition products depending on the structure of the iodonium compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane" are influenced by the high electronegativity and small size of fluorine atoms, which impart high thermal and chemical stability to the molecule. The presence of the iodine atom allows for a variety of chemical transformations, making these compounds valuable in synthetic chemistry. The crystal structure of related compounds, such as (trifluoromethyl)iodine dichloride, reveals a T-shaped molecular structure with the CF3 group in the equatorial position, which is indicative of the types of molecular geometries that can be expected for perfluorinated iodides .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F13I/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPFTMOJFHVIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880412
Record name 1-(Perfluorohexyl)-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane

CAS RN

38550-34-4
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38550-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Perfluorohexyl)-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodononane
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